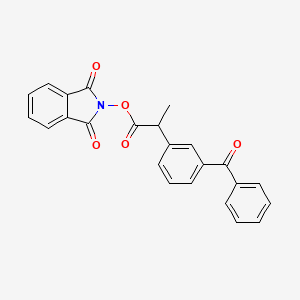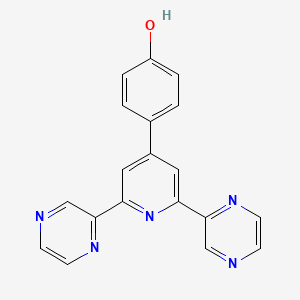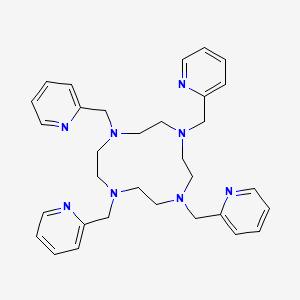![molecular formula C11H13F3N4O3 B8212410 tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B8212410.png)
tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N’-TFA-pyrazole-1-carboxamidine typically involves the reaction of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine . This reaction yields the mono-Boc derivative, which is then further reacted with trifluoroacetic anhydride to produce the final compound .
Industrial Production Methods: While specific industrial production methods for N-Boc-N’-TFA-pyrazole-1-carboxamidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-N’-TFA-pyrazole-1-carboxamidine primarily undergoes guanidinylation reactions, where it installs monoprotected boc-guanidine on primary and secondary amines . This compound is particularly effective with electron-deficient and hindered amines .
Common Reagents and Conditions: The common reagents used in reactions involving N-Boc-N’-TFA-pyrazole-1-carboxamidine include primary and secondary amines, diisopropylethylamine, and trifluoroacetic anhydride . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from reactions involving N-Boc-N’-TFA-pyrazole-1-carboxamidine are monoprotected boc-guanidine derivatives . These products are valuable intermediates in the synthesis of various biologically active compounds and pharmaceuticals .
Applications De Recherche Scientifique
N-Boc-N’-TFA-pyrazole-1-carboxamidine has a wide range of applications in scientific research. It is primarily used in peptide synthesis, where it serves as a guanidinylation reagent . This compound is also utilized in the synthesis of complex natural products, such as araiosamines . Additionally, it finds applications in medicinal chemistry for the development of new drugs and in materials science for the modification of polymers and other materials .
Mécanisme D'action
The mechanism of action of N-Boc-N’-TFA-pyrazole-1-carboxamidine involves the installation of monoprotected boc-guanidine on primary and secondary amines . This process is facilitated by the electron-withdrawing trifluoroacetyl group, which enhances the reactivity of the compound towards nucleophilic attack by amines . The resulting guanidine derivatives are important intermediates in various synthetic pathways .
Comparaison Avec Des Composés Similaires
N-Boc-N’-TFA-pyrazole-1-carboxamidine is unique in its ability to efficiently install monoprotected boc-guanidine on electron-deficient and hindered amines . Similar compounds include N,N’-Di-Boc-1H-pyrazole-1-carboxamidine and other guanidinylation reagents . N-Boc-N’-TFA-pyrazole-1-carboxamidine stands out due to its high reactivity and selectivity in guanidinylation reactions .
Propriétés
IUPAC Name |
tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/NC(=O)C(F)(F)F)\N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
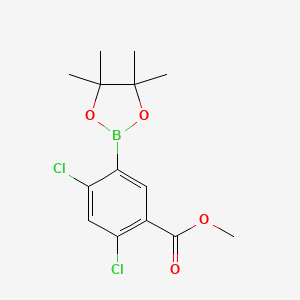
![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)
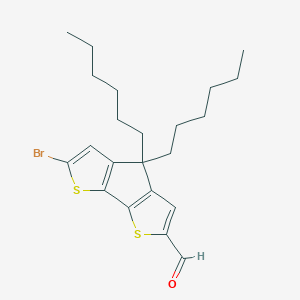
![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dihydro-2,5-dioxo-1H-pyrrole-1-hexanamide](/img/structure/B8212341.png)
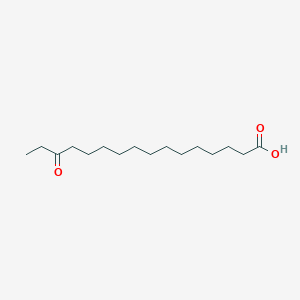
![1-Ethyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B8212373.png)
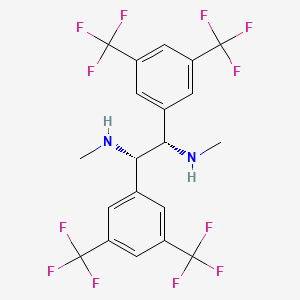
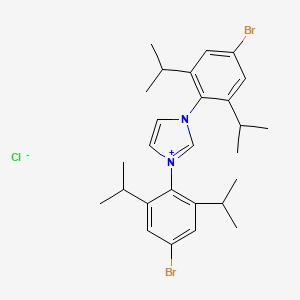
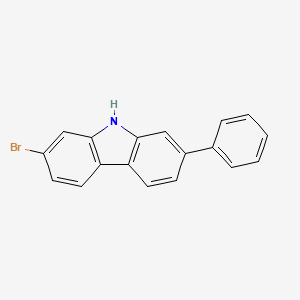
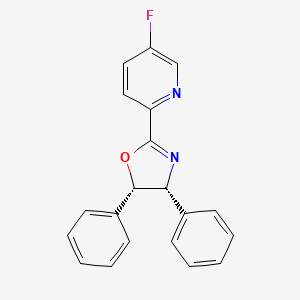
![(R)-Bis(3,5-di-tert-butylphenyl)(3',4'-dihydro-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B8212405.png)
